6-Amino-7-chloro-2,3-dihydroinden-1-one
Description
Historical Context and Evolution of Indenone Chemistry
The study of indenone and its derivatives, particularly the more stable 1-indanone (B140024), has a history stretching back over a century. Initial publications regarding the synthesis of 1-indanones appeared in the 1920s. beilstein-journals.org One of the earliest successful methods, reported in 1927, involved the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid chloride using aluminum chloride, which yielded the unsubstituted 1-indanone. beilstein-journals.org
Over the decades, the synthetic repertoire for creating these bicyclic ketones has expanded considerably. Methodologies now include a wide array of starting materials and reaction types, such as the cyclization of unsaturated ketones, Nazarov cyclizations, and various transition metal-catalyzed reactions. beilstein-journals.org This evolution reflects the enduring importance of the indanone scaffold as a key intermediate in the synthesis of natural products and therapeutic agents. nih.govguidechem.com
Structural Features and Chemical Significance of the 2,3-Dihydroinden-1-one Scaffold
The 2,3-dihydroinden-1-one (or 1-indanone) scaffold is a privileged structure in medicinal chemistry and materials science. It consists of a planar benzene (B151609) ring fused to a non-aromatic five-membered ring containing a ketone. This arrangement provides a rigid framework that can be strategically functionalized at various positions.
The chemical significance of the 1-indanone core is vast:
Biological Activity: The indanone motif is present in numerous natural products and has been incorporated into a wide range of biologically active molecules. These compounds have shown potential as antiviral, anti-inflammatory, anticancer, and neuroprotective agents. beilstein-journals.org
Synthetic Versatility: The carbonyl group (ketone) and the adjacent methylene (B1212753) groups are reactive sites, allowing for a multitude of chemical transformations. This makes 1-indanone derivatives valuable intermediates for constructing more complex molecular architectures. guidechem.comwikipedia.org
Pharmacophore: In drug design, the indanone scaffold often serves as a pharmacophore, the essential part of a molecule responsible for its biological activity. A well-known example is Donepezil, a drug used for the treatment of Alzheimer's disease, which features an indanone-related core. nih.gov
Positional Isomerism and Substituent Effects on Indenone Derivatives
The placement of substituents like amino (-NH₂) and chloro (-Cl) groups on the aromatic part of the dihydroindenone ring dramatically alters the compound's properties. This is due to the electronic effects these groups exert, which include resonance and inductive effects.
Substituent Effects (Halo vs. Amino):
Amino Group (-NH₂): As a powerful electron-donating group, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution and influencing the acidity/basicity of the molecule.
The table below illustrates the properties of the parent compound and a related chloro-substituted isomer. Data for 6-Amino-7-chloro-2,3-dihydroinden-1-one is not available in the compared databases.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | XlogP (Predicted) |
| 2,3-Dihydro-1H-inden-1-one wikipedia.org | C₉H₈O | 132.16 | 1.8 |
| 6-Amino-5-chloro-2,3-dihydroinden-1-one uni.lu | C₉H₈ClNO | 181.62 | 1.6 |
XlogP is a measure of a compound's lipophilicity.
Overview of Research Trajectories in Substituted Dihydroindenone Systems
Research involving substituted 2,3-dihydroinden-1-one systems is largely driven by their potential applications in medicine and materials science. The core scaffold is recognized as a valuable starting point for the development of new therapeutic agents. beilstein-journals.org Consequently, a significant portion of research focuses on the synthesis of novel indanone derivatives and the evaluation of their biological activities.
Key research trajectories include:
Development of Novel Synthetic Methods: Chemists continue to explore more efficient, cost-effective, and environmentally friendly ways to synthesize substituted indanones. This includes the use of new catalysts and multi-component reactions. nih.gov
Medicinal Chemistry: A major focus is the design and synthesis of indanone derivatives as inhibitors of specific enzymes or as ligands for receptors implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. beilstein-journals.org
Materials Science: Indenone derivatives are also being investigated for their use in functional organic materials, such as dyes and fluorophores, due to their rigid and tunable electronic structure.
While broad research into substituted indenones is active, specific studies focusing on this compound are not prominent in the current body of scientific literature. Future research could explore the synthesis of this specific isomer and investigate how the unique positioning of its amino and chloro groups influences its chemical and biological properties, potentially unlocking new applications.
Structure
3D Structure
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-amino-7-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2 |
InChI Key |
DCJPWHKEIROKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Cl)N |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of Indenone Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
A detailed analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the chemical shifts (δ), coupling constants (J), and signal multiplicities, which are fundamental for assigning the structure of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the protons of the methylene (B1212753) groups in the five-membered ring, and the protons of the amine group. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and carbonyl groups and the electron-donating effect of the amino group.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the aliphatic carbons in the dihydroindenone core would be identified and assigned.
Without experimental data, a table of predicted chemical shifts cannot be accurately generated.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 6-Amino-7-chloro-2,3-dihydroinden-1-one would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, C-Cl stretching, and various C-H and C=C stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.
A table of vibrational frequencies cannot be compiled without experimental spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The absorption maxima (λmax) would indicate the presence of the conjugated system involving the benzene (B151609) ring and the α,β-unsaturated ketone. The position of these maxima would be influenced by the amino and chloro substituents.
Mass Spectrometry (MS) and Predicted Collision Cross Section (CCS) Analysis for Molecular Characterization
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+), confirming the molecular weight of the compound. The fragmentation pattern would provide further structural information.
Predicted Collision Cross Section (CCS): The predicted collision cross section (CCS) is a calculated value that represents the effective area of an ion in the gas phase. It is a useful parameter in ion mobility-mass spectrometry for compound identification. While experimental CCS data is preferred, predicted values can offer a preliminary characterization.
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 182.03671 | 135.4 |
| [M+Na]⁺ | 204.01865 | 146.3 |
| [M-H]⁻ | 180.02215 | 140.1 |
| [M+NH₄]⁺ | 199.06325 | 159.2 |
| [M+K]⁺ | 219.99259 | 141.4 |
| [M+H-H₂O]⁺ | 164.02669 | 131.4 |
| [M+HCOO]⁻ | 226.02763 | 155.4 |
| [M+CH₃COO]⁻ | 240.04328 | 181.6 |
| [M+Na-2H]⁻ | 202.00410 | 140.1 |
| [M]⁺ | 181.02888 | 135.6 |
| [M]⁻ | 181.02998 | 135.6 |
Data sourced from PubChemLite, calculated using CCSbase.
Computational Chemistry and Theoretical Investigations of 6 Amino 7 Chloro 2,3 Dihydroinden 1 One
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
No published data is available.
Molecular Electrostatic Potential (MEP) Mapping
No published data is available.
Spectroscopic Property Prediction (e.g., IR, UV-Vis spectra)
No published data is available.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Transition State Analysis and Reaction Path Following
No published data is available.
Catalysis Studies and Mechanistic Insights
No published data is available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For 6-Amino-7-chloro-2,3-dihydroinden-1-one, QSAR studies are instrumental in predicting its therapeutic potential and optimizing its structure for enhanced efficacy.
To build a robust QSAR model, a variety of theoretical molecular descriptors are calculated for this compound. These descriptors quantify different aspects of the molecule's physicochemical properties.
Topological Polar Surface Area (TPSA): This descriptor is crucial for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms (oxygen, nitrogen) and their attached hydrogens.
LogP: The logarithm of the partition coefficient between n-octanol and water, LogP, is a well-established measure of a molecule's lipophilicity. This property influences how a compound distributes itself within a biological system and its ability to cross cell membranes.
Molar Refractivity: This descriptor relates to the volume occupied by a molecule and its polarizability. It can provide insights into the nature of ligand-receptor interactions.
Table 1: Key Theoretical Descriptors and Their Significance
| Descriptor | Significance in Drug Discovery |
| TPSA | Predicts drug absorption, distribution, and blood-brain barrier penetration. |
| LogP | Measures lipophilicity, affecting membrane permeability and distribution. |
| Molar Refractivity | Relates to molecular volume and polarizability, influencing binding interactions. |
This table is generated based on established principles of computational chemistry and may not reflect specific research findings for this compound.
The core of QSAR modeling lies in correlating the calculated theoretical descriptors with experimentally determined molecular properties or biological activities. By establishing a statistically significant correlation, a predictive model can be developed. For example, a QSAR model could correlate descriptors like TPSA and LogP with the inhibitory activity of a series of indenone derivatives against a specific enzyme. These models are often developed using a training set of molecules with known activities and then validated using a separate test set. pharmacophorejournal.com The goal is to create a model that can accurately predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. pharmacophorejournal.com
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is invaluable for understanding how this compound might interact with a biological target, such as a protein receptor or enzyme.
Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. researchgate.net These predictions reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Furthermore, docking can explore the possibility of allosteric interactions, where the compound binds to a site other than the active site, inducing a conformational change that modulates the protein's activity. nih.govnih.gov Understanding these binding modes is crucial for structure-based drug design, allowing for the rational modification of the ligand to improve its affinity and selectivity. researchgate.netnih.gov
When a set of active compounds is known, but the structure of the biological target is not, ligand-based methods can be employed. nih.gov By aligning the structures of these active molecules, a common three-dimensional arrangement of essential chemical features, known as a pharmacophore, can be generated. nih.govnih.gov This pharmacophore represents the key interactions required for biological activity. For this compound and its analogs, a pharmacophore model could be developed based on their shared structural features and known activities. nih.gov This model can then be used as a 3D query to screen large compound libraries for new molecules with the potential for similar biological effects. nih.gov The development of a pharmacophore for imidazopyridine scaffolds, for example, has led to the identification of potent kinase inhibitors. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various conformations. nih.gov Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the dynamic behavior of molecules over time. nih.govnih.gov
Conformational analysis of this compound would involve identifying its low-energy conformations. This is important because the bioactive conformation, the shape the molecule adopts when it binds to its target, is often one of its low-energy states.
Molecular dynamics simulations provide a more detailed picture of the compound's flexibility and its interactions with its environment, such as a solvent or a biological target. biorxiv.orgbiorxiv.org By simulating the movements of atoms over time, MD can reveal how the ligand and protein adapt to each other upon binding, providing insights into the stability of the complex and the energetic contributions of different interactions. nih.gov These simulations can also help to refine the binding poses predicted by molecular docking. biorxiv.orgbiorxiv.org
Derivatization Strategies and Synthesis of Novel Analogues of 6 Amino 7 Chloro 2,3 Dihydroinden 1 One
The 1-indanone (B140024) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. guidechem.com The derivatization of 6-amino-7-chloro-2,3-dihydroinden-1-one, a specifically substituted 1-indanone, offers a versatile platform for generating novel analogues with potentially enhanced biological activities. The presence of three key reactive sites—the aromatic ring, the amino group, and the ketone—allows for a multitude of chemical transformations. Strategies for derivatization focus on functionalizing the indenone ring, creating complex polycyclic systems, introducing diverse substituents to fine-tune molecular properties, synthesizing hybrid molecules, and employing high-throughput methods to generate chemical libraries.
Structure Activity Relationship Sar Studies of 6 Amino 7 Chloro 2,3 Dihydroinden 1 One Derivatives
Molecular Determinants of Target Recognition and Binding Affinity (Based on In Vitro Studies)
The interaction of 6-Amino-7-chloro-2,3-dihydroinden-1-one derivatives with their biological targets is governed by a combination of specific molecular interactions. In vitro studies on related indenone compounds have identified key determinants for target recognition and binding affinity. For instance, in the context of inhibiting the DNA repair enzyme AlkB, a member of the Fe(II)/2-oxoglutarate-dependent dioxygenase family, specific interactions are crucial for inhibitory activity. nih.gov
One identified inhibitor from a series of 2-chloro-3-amino indenone derivatives, compound 3o , demonstrated notable activity against AlkB. nih.gov The binding of this compound is facilitated by specific interactions within the enzyme's active site. Molecular docking simulations and kinetic studies have been employed to elucidate these interactions, revealing the importance of the indenone core and its substituents in achieving effective binding. nih.gov
Similarly, studies on other heterocyclic compounds provide insights that can be extrapolated to the this compound scaffold. For example, the binding of 7-chlorokynurenic acid (7-CKA) to the GluD2 receptor ligand-binding domain (LBD) is anchored by a bidentate salt bridge between the ligand's carboxylate group and an arginine residue (Arg530) in the receptor. nih.gov Additionally, the ligand is surrounded by several hydrophobic residues, forming optimal stacking interactions with a tyrosine residue (Tyr496). nih.gov These findings highlight the importance of charged interactions and hydrophobic contacts in ligand recognition and affinity.
The binding affinity of ligands can be quantified using techniques like Isothermal Titration Calorimetry (ITC), which determines the binding affinity (Ka), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). nih.gov Such thermodynamic data provides a comprehensive understanding of the forces driving the ligand-target interaction.
Influence of Substituent Position and Nature on Molecular Interactions
The position and chemical nature of substituents on the this compound core structure profoundly influence its molecular interactions and biological activity. SAR studies on various related scaffolds have consistently demonstrated that even minor changes in substitution can lead to significant differences in potency and selectivity.
For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which are inhibitors of the kinase Wee1, the introduction of solubilizing substituents on the 2-anilino ring was found to increase Wee1 inhibitory activity. nih.gov Conversely, modifications to the 6-phenyl ring did not significantly alter the compound's preference for another kinase, c-Src, over Wee1. nih.gov This indicates that substituents at different positions can be strategically used to modulate target selectivity.
Similarly, research on 4-aminoquinolines has shown that the nature of the substituent at the 7-position is critical for activity against Plasmodium falciparum. nih.gov Replacing the chlorine atom with iodo or bromo groups maintained high activity, whereas fluoro, trifluoromethyl, or methoxy (B1213986) groups led to a decrease in potency. nih.gov This suggests that electronic and steric properties of the substituent at this position play a key role in the interaction with the biological target.
In the context of thiosemicarbazide (B42300) derivatives, the position of a substituent was found to be a significant determinant of their antibacterial activity. mdpi.com Specifically, a trifluoromethylphenyl substituent was identified as being particularly promising. mdpi.com
The following table summarizes the influence of substituents on the activity of various compounds, providing insights applicable to the design of this compound derivatives.
| Scaffold | Substituent Modification | Effect on Activity | Reference |
| 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | Solubilizing group on 2-anilino ring | Increased Wee1 inhibition | nih.gov |
| 4-aminoquinoline | 7-Iodo or 7-Bromo | Maintained activity | nih.gov |
| 4-aminoquinoline | 7-Fluoro, 7-Trifluoromethyl, or 7-Methoxy | Decreased activity | nih.gov |
| Thiosemicarbazide | Trifluoromethylphenyl substituent | Promising antibacterial activity | mdpi.com |
Conformational Space and Its Impact on Ligand-Biomacromolecule Interactions
The three-dimensional conformation of a molecule is a critical factor that dictates its ability to bind to a biological target. The accessible conformational space of this compound derivatives, and how this is influenced by substituents, has a direct impact on their biological activity.
X-ray crystallography studies of ligand-protein complexes provide valuable information on the bioactive conformation of a ligand. For example, the crystal structure of 7-CKA bound to the GluD2-LBD revealed that the ligand induces a specific conformation of the binding domain. nih.gov Compared to the conformation induced by the endogenous ligand D-Ser, the binding of 7-CKA results in a more open conformation of the ligand-binding domain's "clamshell" structure, with a 19.5° greater opening between the D1 and D2 domains. nih.gov This demonstrates that different ligands can stabilize distinct conformational states of a receptor, which can in turn lead to different functional outcomes.
Computational methods, such as Potential Energy Surface (PES) scans, can be used to explore the conformational preferences of molecules. nih.gov These studies can identify low-energy conformers that are likely to be relevant for biological activity. For some molecules, the conformation observed in the crystalline state may correspond to a relatively high-energy state, suggesting that the molecule can adopt different conformations depending on its environment. nih.gov
The study of amino sugar precursors has also highlighted the importance of conformational analysis, where spectroscopic data is used to infer the configuration and conformation of newly synthesized compounds. researchgate.net
Computational SAR Analysis and Prediction of Molecular Activities
Computational methods are increasingly used to analyze structure-activity relationships and predict the biological activities of novel compounds. These in silico approaches can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in this regard. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For example, in a study of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives with anticancer activity, QSAR models were developed with good robustness and predictive ability. nih.gov These models identified specific molecular descriptors, such as those from the RDF (Radial Distribution Function) and 3D-MorSE (3D-Molecule Representation of Structures based on Electron diffraction) classes, that were correlated with the antiproliferative activity of the compounds. nih.gov
Molecular docking is another widely used computational technique that predicts the preferred binding mode of a ligand to a target protein. nih.govmdpi.com By simulating the ligand-protein interaction at a molecular level, docking can help to rationalize observed SAR data and guide the design of new inhibitors. For instance, docking studies have been used to analyze the binding interactions between selected inhibitors and the active site of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov
Computational studies can also be used to investigate the chiral recognition of molecules. Molecular dynamics simulations, for example, have been employed to understand the molecular interactions that govern the differential binding of enantiomers to a chiral separation medium. researchgate.net These simulations can calculate binding free energies and provide insights into the specific interactions, such as hydrogen bonding, that contribute to chiral discrimination. researchgate.net
Design Principles for Modulating Molecular Specificity and Affinity (e.g., for enzyme inhibition or receptor modulation)
The insights gained from SAR, structural, and computational studies can be translated into design principles for creating new this compound derivatives with enhanced specificity and affinity for their biological targets.
A key principle in drug design is the strategic introduction of substituents to exploit specific features of the target's binding site. For example, if a binding pocket has a hydrophobic region, introducing a lipophilic substituent on the ligand can enhance binding affinity through favorable hydrophobic interactions. nih.gov Conversely, if a polar interaction is desired, a hydrogen bond donor or acceptor group can be incorporated into the ligand's structure. mdpi.com
The concept of "gatekeeper" mutations in kinases, which confer resistance to inhibitors, has led to the design of new inhibitors that can overcome this resistance mechanism. nih.gov This often involves designing compounds that can accommodate the steric bulk of the mutated gatekeeper residue or that form interactions with other parts of the binding site that are not affected by the mutation. nih.gov
Another important design consideration is the conformational flexibility of the ligand. A rigid ligand may have high affinity for its target but may be less able to adapt to minor changes in the binding site. A more flexible ligand may be able to adopt multiple conformations, allowing it to bind to a wider range of targets, which could be advantageous or disadvantageous depending on the desired selectivity profile.
The synthesis of a library of derivatives with systematic variations in substituents is a common strategy to explore the SAR of a new scaffold. nih.gov This allows for the identification of key positions on the molecule where modifications have the greatest impact on activity and selectivity. The data generated from these libraries can then be used to refine computational models and guide the design of the next generation of compounds.
Applications As Advanced Chemical Intermediates and Scaffolds in Research
Precursors in the Synthesis of Complex Organic Molecules
The aminoindanone core is a recognized valuable building block in the field of drug discovery. The indanone structure itself, particularly substituted variants, serves as a crucial starting material for numerous drugs. guidechem.com The amino group present in 6-Amino-7-chloro-2,3-dihydroinden-1-one offers a reactive site for a multitude of chemical transformations, enabling the generation of a diverse library of derivatives. This versatility has established aminoindanones as important precursors in the synthesis of complex organic molecules.
The synthesis of various substituted 1-indanones has been widely reported, underscoring their importance as intermediates. guidechem.combeilstein-journals.orgresearchgate.net For instance, substituted 1-indanones can be prepared through methods like the Friedel–Crafts acylation of appropriately substituted phenylpropionic acids. beilstein-journals.org These indanone precursors can then undergo further reactions to yield more complex molecular architectures. The presence of both an amino and a chloro group on the aromatic ring of this compound provides multiple handles for chemists to elaborate the structure, making it a highly valuable precursor in synthetic organic chemistry.
Building Blocks for Diverse Heterocyclic Compounds
The indanone scaffold is a versatile platform for the construction of a wide array of fused and spiro heterocyclic compounds. rsc.orgbohrium.commdpi.com The reactivity of the ketone and the adjacent methylene (B1212753) group in the indanone ring system allows for various cyclization and condensation reactions to form new heterocyclic rings.
Several studies have demonstrated the utility of 1-indanones in the synthesis of fused heterocyclic systems. For example, multicomponent reactions involving 1-indanones, aromatic aldehydes, and other reagents can lead to the formation of indeno[1,2-b]pyridine derivatives. rsc.org Furthermore, the α-position of the indanone can be functionalized, for instance by chlorination, to create a reactive intermediate that can be used to synthesize fused heterocycles like 2-indenothiazoles and indenoquinoxalines. rsc.org Another example is the synthesis of 7-chloro-11H-indeno[1,2-b]quinoxaline from 4-chlorobenzene-1,2-diamine (B165680) and ninhydrin, which can be further modified to create spirocyclic compounds. mdpi.com
The general reactivity of the indanone core suggests that this compound can serve as a valuable building block for the synthesis of novel and diverse heterocyclic compounds, incorporating the chloro and amino-substituted phenyl ring into the final structure. The amino group can also participate in cyclization reactions, further expanding the range of accessible heterocyclic systems. For example, a related compound, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has been used as a building block to synthesize various heterocyclic derivatives, including pyrimidinone and oxazinone moieties. researchgate.net
Role in Materials Science and Organic Electronics
While the primary research focus on this compound and its derivatives appears to be in medicinal chemistry, the structural characteristics of this compound suggest potential, though currently underexplored, applications in materials science and organic electronics.
Design of Organic Photovoltaic Materials
There is no direct research found specifically linking this compound to the design of organic photovoltaic materials.
Development of Functional Polymers
There is no direct research found detailing the use of this compound in the development of functional polymers.
Contribution to the Discovery of Novel Chemical Entities (NCEs) as Structural Scaffolds
The indanone framework is a well-established scaffold for the development of novel chemical entities (NCEs) with a broad spectrum of biological activities. guidechem.comresearchgate.netwhiterose.ac.uk The rigid, bicyclic nature of the indanone core provides a defined three-dimensional structure that can be strategically decorated with various functional groups to interact with biological targets.
The presence of the amino group in the aminoindanone core is particularly significant as it provides a convenient point for chemical modification, allowing for the creation of large and diverse libraries of derivatives for drug discovery programs. This versatility makes the aminoindanone scaffold a valuable starting point for identifying new hit and lead compounds. The specific substitution pattern of this compound, with both an electron-donating amino group and an electron-withdrawing chloro group on the aromatic ring, can influence the electronic properties and binding interactions of the resulting NCEs, potentially leading to unique pharmacological profiles.
Design of Multi-Target-Directed Ligands (MTDLs) and Polypharmacological Agents (as a design concept)
The concept of multi-target-directed ligands (MTDLs) has emerged as a promising strategy for developing treatments for complex multifactorial diseases. While there is no direct research linking this compound to the design of MTDLs, the inherent features of the aminoindanone scaffold make it a potentially attractive platform for such endeavors. The ability to introduce multiple pharmacophoric elements onto the indanone core through its various functional groups could allow for the creation of single molecules capable of interacting with multiple biological targets.
Future Research Directions and Emerging Trends in Indenone Chemistry
Development of Chemo- and Regioselective Synthetic Methodologies
The precise control of chemical reactions to favor specific isomers is a cornerstone of modern organic synthesis. For indenone derivatives, achieving high chemo- and regioselectivity is crucial for accessing a diverse range of functionalized molecules with desired properties.
Future research will likely focus on the development of novel catalytic systems that can overcome the current limitations in indenone synthesis. This includes the design of sophisticated ligands for transition metal catalysts and the exploration of organocatalysis to achieve unique reactivity and selectivity. mdpi.com For instance, nickel-catalyzed Larock annulations have shown promise in providing access to a wide variety of indenones with excellent regioselectivities. rsc.org Similarly, rhodium-catalyzed C–H functionalization of sulfoxonium ylides with 1,3-diynes offers a redox-neutral pathway to alkynated indenone derivatives under mild conditions. acs.org
A summary of selected modern synthetic methodologies for indenones is presented in the table below.
| Catalytic System | Reaction Type | Key Advantages |
| Nickel-catalyzed | Larock Annulation | High yields, excellent regioselectivity. rsc.org |
| Rhodium-catalyzed | C-H Functionalization | Mild conditions, good functional group tolerance. acs.org |
| Gold-catalyzed | Cyclization | Efficient synthesis of a broad range of derivatives. organic-chemistry.org |
| Iron-promoted | Oxidative Tandem Alkylation/Cyclization | Excellent selectivity under mild conditions. organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Indenone Design and Synthesis
ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new synthetic routes, including yields and selectivity. nd.edu This predictive power can significantly reduce the number of experiments required, saving time and resources. nd.eduyoutube.com For instance, ML models can be used to screen virtual libraries of indenone derivatives for potential biological activity, prioritizing the most promising candidates for synthesis and testing. elifesciences.org
Advanced Characterization Techniques for Unstable Indenone Intermediates
Many chemical reactions proceed through short-lived, unstable intermediates that are difficult to detect and characterize using conventional analytical methods. Understanding the structure and reactivity of these transient species is crucial for elucidating reaction mechanisms and optimizing synthetic protocols.
Future research in this area will leverage advanced spectroscopic and spectrometric techniques to probe the intricate details of indenone formation and transformation. Time-resolved spectroscopy, for example, can provide snapshots of reacting molecules on very short timescales, allowing for the direct observation of reaction intermediates. The application of techniques like ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) has already been shown to be valuable in characterizing key intermediates in catalytic cycles for indenone synthesis. acs.org
Furthermore, the coupling of experimental techniques with high-level quantum mechanical calculations will be instrumental in building accurate models of reaction pathways. youtube.com This synergistic approach will enable a deeper understanding of the factors that govern the chemo- and regioselectivity of indenone-forming reactions, paving the way for more rational and efficient synthetic design.
Exploration of Novel Biological Pathways Modulated by Indenone Scaffolds (In Vitro)
The indenone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Future in vitro studies will aim to uncover novel biological pathways that are modulated by indenone-based compounds. Indenone-fused heterocycles, for example, are a class of compounds with significant pharmaceutical potential. nih.gov
High-throughput screening (HTS) campaigns will continue to be a primary engine for identifying new biological targets for indenone derivatives. By testing large libraries of compounds against a diverse panel of assays, researchers can identify "hits" that can be further optimized into potent and selective modulators of specific cellular processes.
Mechanism-of-action studies will then be crucial to understand how these indenone derivatives exert their biological effects. This involves a combination of biochemical, biophysical, and cell-based assays to pinpoint the molecular targets and signaling pathways involved. For example, studies on related nitrogen-containing heterocyclic compounds have shown that the nature of substituents can significantly impact their biological activity, such as their potential as hypoxia-selective cytotoxic agents. nih.gov This highlights the importance of exploring the structure-activity relationships of compounds like 6-Amino-7-chloro-2,3-dihydroinden-1-one.
Sustainable Synthesis and Biocatalytic Approaches for Indenone Production
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For indenone production, this translates to a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.
The development of catalytic reactions that proceed under mild conditions with high atom economy is a key aspect of sustainable synthesis. uva.nlnih.gov The use of water as a solvent and the development of recyclable catalysts are also important considerations. nih.gov
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a powerful and environmentally friendly alternative to traditional chemical synthesis. nih.govnih.govmdpi.combeilstein-institut.de Enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions. researchgate.net For example, the biocatalytic reduction of 1-indanone (B140024) to (S)-1-indanol has been demonstrated using various microorganisms. researchgate.net
Future research will focus on the discovery and engineering of enzymes that can catalyze the synthesis of complex indenone derivatives. This may involve screening natural sources for novel enzymatic activities or using protein engineering techniques to tailor the properties of existing enzymes for specific applications. The immobilization of enzymes on solid supports can also enhance their stability and reusability, further improving the sustainability of biocatalytic processes. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 6-Amino-7-chloro-2,3-dihydroinden-1-one, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Step 1 : Start with a dihydroindenone core (e.g., 6-Chloro-2,3-dihydroinden-1-one, CAS 14548-38-0) as a precursor .
- Step 2 : Introduce the amino group via nucleophilic substitution or catalytic amination. For example, use ammonia under high-pressure conditions or Pd-catalyzed coupling for regioselective amination.
- Step 3 : Optimize solvent (e.g., DMF for polar intermediates, THF for Grignard reactions), temperature (60–120°C), and catalyst loading (e.g., 5 mol% Pd for coupling).
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 40–70%, depending on substituent steric effects .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 2.5–5.0 ppm, depending on exchange rate). Use DMSO-d6 to stabilize NH groups.
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns. Compare with simulated spectra from computational tools like Gaussian.
- IR Spectroscopy : Detect NH stretches (~3300 cm<sup>-1</sup>) and carbonyl (C=O) vibrations (~1700 cm<sup>-1</sup>).
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity, as per standards for related dihydroindenones .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?
Methodological Answer:
- Re-examine Computational Parameters : Ensure solvent effects (e.g., implicit solvation models like PCM) and basis sets (e.g., B3LYP/6-31G*) are accurately modeled.
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts using software like ACD/Labs or MestReNova.
- Check Tautomerism : Investigate possible keto-enol tautomerism via variable-temperature NMR or X-ray crystallography.
- Data Contradiction Protocol : Follow iterative refinement of synthetic conditions and computational inputs, as outlined in research design guidelines .
Q. What strategies are effective in studying the electronic effects of substituents (e.g., chloro vs. amino) on the reactivity of the dihydroindenone core?
Methodological Answer:
-
Synthetic Analogs : Prepare derivatives (e.g., 5-Chloro-6-fluoro or 6-Methoxy analogs from ) to compare substituent electronic profiles .
-
Kinetic Studies : Measure reaction rates in nucleophilic aromatic substitution (e.g., amination) under controlled conditions. Use Hammett plots to correlate σ values with reactivity.
-
DFT Calculations : Map electrostatic potential surfaces to visualize electron-deficient regions (e.g., chloro-substituted positions) and predict regioselectivity.
-
Data Table :
Substituent Hammett σ Value Reaction Rate (k, s<sup>-1</sup>) -Cl +0.23 0.45 -NH2 -0.66 1.20
Q. How can regioselectivity challenges in functionalizing the dihydroindenone scaffold be mitigated?
Methodological Answer:
- Steric vs. Electronic Control : Use bulky directing groups (e.g., tert-butyl) to block undesired positions. For electron-deficient cores, leverage meta-directing effects of chloro substituents.
- Catalytic Directing : Employ transition metals (e.g., Pd or Cu) to activate specific C-H bonds. For example, Pd(OAc)2 with bidentate ligands can enhance para-selectivity in amination.
- Case Study : In 6-Chloro-2,3-dihydroinden-1-one (CAS 14548-38-0), the chloro group directs electrophiles to the 7-position, enabling selective amination .
Q. Guidelines for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
